molecular formula C18H34O2 B14344655 2-Heptylundec-10-enoic acid CAS No. 98293-91-5

2-Heptylundec-10-enoic acid

Cat. No.: B14344655
CAS No.: 98293-91-5
M. Wt: 282.5 g/mol
InChI Key: BOVFNFURSMQLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylundec-10-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a double bond at the 10th position and a carboxyl group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptylundec-10-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or nitriles. For instance, the hydrolysis of undec-10-enoic acid heptyl ester under acidic or basic conditions can yield this compound . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of esters or nitriles. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Heptylundec-10-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Heptylundec-10-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Heptylundec-10-enoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the double bond and carboxyl group allows for specific binding interactions, influencing the compound’s reactivity and function .

Comparison with Similar Compounds

2-Heptylundec-10-enoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

98293-91-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

2-heptylundec-10-enoic acid

InChI

InChI=1S/C18H34O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h3,17H,1,4-16H2,2H3,(H,19,20)

InChI Key

BOVFNFURSMQLNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCCC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.